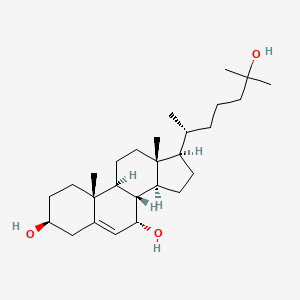

7alpha,25-Dihydroxycholesterol

Description

Properties

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMSKLCEWBSPPY-IKVTXIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311434 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64907-22-8 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Orchestrating Immunity: A Technical Guide to the Biological Functions of 7α,25-Dihydroxycholesterol in the Immune System

Foreword

For the dedicated researcher, scientist, and drug development professional, understanding the nuanced molecular conversations that govern the immune system is paramount. This guide delves into the intricate world of 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that has emerged as a critical chemoattractant and signaling molecule, profoundly influencing the adaptive and innate immune responses. We will journey from its fundamental biochemistry to its complex signaling pathways and provide actionable, field-proven experimental protocols to empower your research and development endeavors. This document is not a static review but a dynamic guide, designed to be a trusted resource in your exploration of this fascinating immunomodulator.

The Central Axis: 7α,25-Dihydroxycholesterol and its Receptor, EBI2 (GPR183)

At the heart of 7α,25-OHC's immunological role lies its high-affinity interaction with the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183.[1][2] This receptor, initially identified as a gene upregulated by Epstein-Barr virus infection, is now recognized as a key player in immune cell trafficking.[1] 7α,25-OHC is the most potent known endogenous ligand for EBI2, exhibiting a picomolar to low nanomolar affinity, thus establishing a highly sensitive signaling system.[1]

The synthesis of 7α,25-OHC is a two-step enzymatic process initiated from cholesterol. First, cholesterol is hydroxylated at the 25-position by cholesterol 25-hydroxylase (CH25H) to form 25-hydroxycholesterol (25-HC). Subsequently, 25-HC is hydroxylated at the 7α-position by 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) to yield the active 7α,25-OHC molecule.[3] The expression of these enzymes is dynamically regulated, particularly during inflammatory responses, allowing for precise spatial and temporal control over 7α,25-OHC production and the establishment of chemotactic gradients.[2]

Navigating the Immune Landscape: The Role of 7α,25-OHC in Immune Cell Migration

The primary and most well-characterized function of the 7α,25-OHC/EBI2 axis is the orchestration of immune cell migration, a fundamental process for mounting effective immune responses. This oxysterol acts as a potent chemoattractant for a variety of immune cells that express EBI2, including B cells, T cells, and dendritic cells.[1][4]

Adaptive Immunity: Guiding B and T Lymphocyte Positioning

The precise positioning of B and T lymphocytes within secondary lymphoid organs, such as the spleen and lymph nodes, is crucial for antigen presentation, cellular activation, and the generation of robust antibody responses. 7α,25-OHC, produced by stromal cells within these organs, creates a chemical gradient that guides EBI2-expressing B cells and T cells to specific microenvironments.[2]

For instance, following activation, B cells upregulate EBI2 and migrate towards the outer follicular and interfollicular regions of the spleen, a process essential for their subsequent differentiation into plasma cells.[2] Pre-treating B cells with 7α,25-OHC in vitro desensitizes them to subsequent migration towards a 7α,25-OHC gradient, demonstrating the specific and receptor-mediated nature of this process.[2] Similarly, activated T cells, including pathogenic Th1 and Th17 cells, utilize the 7α,25-OHC/EBI2 axis to navigate within inflamed tissues, such as the central nervous system in models of experimental autoimmune encephalomyelitis.[1]

Innate Immunity: Directing Dendritic Cells and Macrophages

The 7α,25-OHC/EBI2 signaling pathway also plays a significant role in the innate immune system by directing the migration of dendritic cells (DCs) and macrophages.[1][4] These professional antigen-presenting cells are critical for initiating and shaping the adaptive immune response. Gradients of 7α,25-OHC can guide DCs to sites of inflammation, where they can capture antigens and subsequently migrate to lymph nodes to activate naive T cells.

The Molecular Blueprint: The 7α,25-OHC/EBI2 Signaling Pathway

The binding of 7α,25-OHC to EBI2 initiates a cascade of intracellular signaling events that ultimately translate into cellular migration and other functional responses. EBI2 is coupled to the Gαi subunit of heterotrimeric G-proteins.[5]

Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] More critically for cell migration, the dissociated Gβγ subunits activate downstream signaling pathways, including the Rho family of small GTPases and the mitogen-activated protein kinase (MAPK) cascades, specifically ERK and p38.[6]

Activation of Rho GTPases, such as Rac and Cdc42, is central to the cytoskeletal rearrangements required for cell motility, including the formation of lamellipodia and filopodia. The MAPK pathways, in turn, can influence the expression of genes involved in cell survival and inflammation. For instance, the 7α,25-OHC/EBI2 axis has been shown to activate the transcription factor NF-κB, a master regulator of inflammatory responses.[6]

Figure 1: The 7α,25-OHC/EBI2 signaling cascade.

Beyond Migration: Other Immunomodulatory Functions of 7α,25-OHC

While cell migration is its most prominent role, emerging evidence suggests that 7α,25-OHC has broader immunomodulatory functions. Studies have indicated its involvement in the regulation of cytokine production and even in processes like autophagy in certain cellular contexts.[4] For example, the 7α,25-OHC/EBI2 axis has been implicated in the negative regulation of type I interferon production by plasmacytoid dendritic cells.[2] Furthermore, dysregulation of 7α,25-OHC signaling has been linked to various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis, highlighting its therapeutic potential.[1]

Quantitative Insights: 7α,25-OHC in Health and Disease

The concentration of 7α,25-OHC varies in different tissues and is dynamically regulated during immune responses. Understanding these concentrations is crucial for designing relevant in vitro experiments and for interpreting in vivo findings.

| Tissue/Fluid | Species | Condition | Concentration | Reference |

| Plasma | Human | Healthy | 0.21 ± 0.05 nM | [7] |

| Spleen | Mouse | Unspecified | Detectable | [2] |

Note: This table represents a summary of available data. Concentrations can vary significantly based on the specific analytical methods used and the physiological state of the organism.

Experimental Corner: Protocols for Investigating 7α,25-OHC Function

To facilitate your research, we provide the following detailed, self-validating experimental protocols.

In Vitro Chemotaxis Assay for Immune Cells using a Transwell System

This protocol details a robust method to quantify the chemotactic response of immune cells to 7α,25-OHC.

Principle: This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well tissue culture plates

-

Immune cells of interest (e.g., primary B cells, T cells, or a relevant cell line)

-

RPMI 1640 medium supplemented with 0.5% BSA

-

7α,25-dihydroxycholesterol (Tocris Bioscience or equivalent)

-

Pertussis toxin (optional, for Gαi inhibition control)

-

Cell viability dye (e.g., Trypan Blue)

-

Flow cytometer or plate reader for quantification

Procedure:

-

Cell Preparation: Culture immune cells to a sufficient density. On the day of the assay, harvest the cells and wash them once with serum-free medium. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL. Ensure cell viability is >95%.

-

Assay Setup:

-

In the lower wells of the 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing various concentrations of 7α,25-OHC (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle control (e.g., ethanol).

-

Carefully place the Transwell inserts into the wells, avoiding air bubbles.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (optimize incubation time for your specific cell type).

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent (e.g., CellTiter-Glo) and measuring luminescence on a plate reader.

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in the presence of 7α,25-OHC by the number of cells that migrated in the vehicle control.

Self-Validation and Controls:

-

Negative Control: A well with medium only in the lower chamber to measure basal migration.

-

Positive Control: A known chemoattractant for your cell type (e.g., CXCL12 for B cells) to ensure the cells are responsive.

-

Gαi Inhibition Control: Pre-incubate a sample of cells with pertussis toxin (e.g., 100 ng/mL for 2 hours) before adding them to the Transwell. This should abrogate migration towards 7α,25-OHC, confirming the involvement of Gαi signaling.

Figure 2: Workflow for the in vitro chemotaxis assay.

In Vitro T Helper Cell Differentiation Assay

This protocol provides a framework to investigate the influence of 7α,25-OHC on the differentiation of naive CD4+ T cells into various T helper subsets.

Principle: Naive T cells, when cultured under specific cytokine conditions, differentiate into distinct effector lineages (e.g., Th1, Th2, Th17). This assay assesses how 7α,25-OHC modulates this process.

Materials:

-

Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)

-

24-well tissue culture plates, coated with anti-CD3 and anti-CD28 antibodies

-

Complete RPMI 1640 medium

-

Cytokine cocktails for Th1, Th2, and Th17 differentiation (e.g., Th1: IL-12, anti-IL-4; Th17: IL-6, TGF-β, IL-23, anti-IL-4, anti-IFN-γ)

-

7α,25-dihydroxycholesterol

-

Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A) and transcription factor staining (e.g., anti-T-bet, anti-GATA3, anti-RORγt)

-

Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)

Procedure:

-

T Cell Isolation and Activation: Isolate naive CD4+ T cells using magnetic bead separation. Plate the cells in anti-CD3/anti-CD28 coated wells at a density of 1 x 10^6 cells/mL.

-

Differentiation Conditions: To the activated T cells, add the respective cytokine cocktails for Th1, Th2, or Th17 differentiation. In parallel, set up identical cultures supplemented with various concentrations of 7α,25-OHC (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control.

-

Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Restimulation and Intracellular Staining: On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours. Then, perform surface and intracellular staining for lineage-specific cytokines and transcription factors.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of cells expressing the hallmark cytokines and transcription factors for each T helper subset.

Self-Validation and Controls:

-

Unstimulated Control: Naive T cells cultured without activating antibodies and cytokines.

-

Th0 Control: T cells activated with anti-CD3/anti-CD28 in the absence of polarizing cytokines.

-

Positive Controls: T cells differentiated with the standard cytokine cocktails without 7α,25-OHC to confirm the efficiency of differentiation.

Conclusion and Future Directions

7α,25-dihydroxycholesterol has unequivocally established itself as a pivotal regulator of immune cell trafficking and function. Its intricate signaling through EBI2 provides a sophisticated mechanism for guiding immune cells to their precise locations, thereby orchestrating both innate and adaptive immune responses. The dysregulation of this axis in various inflammatory and autoimmune diseases underscores its potential as a therapeutic target.

Future research will undoubtedly delve deeper into the context-dependent roles of 7α,25-OHC, exploring its influence on a wider array of immune cell functions beyond migration. The development of specific EBI2 modulators, both agonists and antagonists, will be instrumental in dissecting its physiological roles and in exploring its therapeutic utility. The protocols and information provided in this guide are intended to serve as a robust foundation for your investigations into this exciting and rapidly evolving field of immunometabolism.

References

-

Sun, S., & Liu, C. (2015). 7alpha, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

-

Kim, J. S., Lim, H., Seo, J. Y., Kang, K. R., Kim, C. S., Kim, D. K., & Oh, J. S. (2022). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. International Journal of Molecular Sciences, 23(15), 8257. [Link]

-

Gatto, D., Paus, D., Basten, A., Mackay, C. R., & Brink, R. (2011). Guidance of B cells by the orphan G protein-coupled receptor EBI2 shapes humoral immune responses. Immunity, 34(4), 487-498. [Link]

-

Karuna, R., Ratnaningrum, C., Christen, I., Sailer, A. W., Bitsch, F., & Zhang, J. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 87, 51-57. [Link]

-

Benned-Jensen, T., Rosenkilde, M. M., & Schwartz, T. W. (2012). Molecular determinants for the binding of 7α,25-dihydroxycholesterol to the G-protein-coupled receptor EBI2. Journal of Biological Chemistry, 287(33), 28146-28156. [Link]

-

Wanke, F., Heinig, M., Gessier, F., Weyer, V., Wende, H., & Rajewsky, K. (2014). The G-protein-coupled receptor GPR183 is a critical regulator of the migration of mature B cells and of the T-cell-dependent antibody response. Blood, 124(6), 895-903. [Link]

-

Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524-527. [Link]

-

Pereira, J. P., Kelly, L. M., & Cyster, J. G. (2009). EBI2 directs B cell migration to follicular edges and affects antibody production. Science, 325(5944), 1129-1132. [Link]

-

Yi, T., Wang, X., & Cyster, J. G. (2012). The enzymatic synthesis of the EBI2 ligand 7α,25-dihydroxycholesterol is controlled by a feedback loop that limits its production. The Journal of Immunology, 189(6), 2886-2893. [Link]

-

Bartlett, N. W., Gkoutziou, P. A., Gamen, K., Stavropoulos, E., Zurek, B., & Johnston, S. L. (2013). The 7α,25-dihydroxycholesterol receptor EBI2 is a key regulator of type I interferon production in human plasmacytoid dendritic cells. The Journal of Immunology, 191(10), 5133-5141. [Link]

Sources

- 1. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 2. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

An In-depth Technical Guide to 7α,25-Dihydroxycholesterol (7α,25-OHC) as an Endogenous Ligand for the EBI2/GPR183 Receptor

Abstract: The identification of 7α,25-dihydroxycholesterol (7α,25-OHC) as the endogenous ligand for the G protein-coupled receptor EBI2 (Epstein-Barr Virus-Induced Gene 2, also known as GPR183) has unveiled a critical signaling axis in immunology and beyond. Initially an orphan receptor, EBI2 is now understood as a key regulator of immune cell migration, essential for orchestrating adaptive immune responses.[1][2] This guide provides a comprehensive technical overview of the 7α,25-OHC/EBI2 system, from the biosynthesis of the oxysterol ligand to its downstream signaling pathways, physiological functions, and the key experimental methodologies used to investigate this interaction. It is intended for researchers, scientists, and drug development professionals seeking to understand and target this important pathway.

Introduction: The Deorphanization of a Key Immune Regulator

EBI2 (GPR183) was first identified in 1993 as a gene significantly upregulated in Burkitt's lymphoma cells following Epstein-Barr virus (EBV) infection.[3][4] For years, it remained an orphan receptor, but its high expression in lymphoid cells, particularly B cells, and its critical role in B cell migration and antibody production pointed towards a vital function in the immune system.[5][6] The search for its endogenous ligand culminated in 2011 with the concurrent identification by two independent groups of 7α,25-OHC, an oxysterol metabolite of cholesterol, as its high-affinity, physiological agonist.[4][7] This discovery established a previously unknown signaling function for oxysterols, linking cholesterol metabolism directly to the spatial and temporal control of immune cells.[5][7] Dysregulation of this pathway is now implicated in a range of pathologies, including autoimmune diseases, cancer, and neuroinflammation, making the EBI2 receptor a promising therapeutic target.[4][7][8]

The Ligand: Biosynthesis and Gradient Formation of 7α,25-OHC

The biological activity of the EBI2 axis is predicated on the controlled, localized production of its ligand, 7α,25-OHC, which forms a chemotactic gradient that EBI2-expressing cells can navigate.[9] This production is a two-step enzymatic process originating from cholesterol.

Causality Behind the Pathway: The spatial segregation of the synthesizing enzymes is the key to creating a chemical gradient. Stromal cells in specific locations within lymphoid tissues express the necessary enzymes, creating a high concentration of 7α,25-OHC that attracts migrating immune cells.

Step 1: Cholesterol to 25-Hydroxycholesterol (25-OHC)

-

Enzyme: Cholesterol 25-hydroxylase (CH25H)

-

Mechanism: CH25H catalyzes the hydroxylation of cholesterol at the 25-position to produce 25-OHC.[10][11][12] This is often the rate-limiting step in the pathway.

Step 2: 25-OHC to 7α,25-OHC

-

Enzyme: 25-hydroxycholesterol 7α-hydroxylase (CYP7B1)

-

Mechanism: CYP7B1 subsequently hydroxylates 25-OHC at the 7α-position to yield the final, most potent EBI2 ligand, 7α,25-OHC.[10][11][13]

The expression of CH25H and CYP7B1 is highly regulated and can be induced by inflammatory stimuli, allowing for dynamic control over immune responses.[3] Furthermore, the ligand's activity is terminated by the enzyme HSD3B7, which metabolizes 7α,25-OHC, helping to shape and maintain the precision of the chemotactic gradient.[11]

Figure 1: Biosynthesis pathway of 7α,25-OHC.

Receptor Activation and Intracellular Signaling

7α,25-OHC is a highly potent agonist for EBI2, activating the receptor at picomolar to low nanomolar concentrations.[8] EBI2 is a class A G protein-coupled receptor (GPCR) that couples primarily to inhibitory Gαi/o proteins to initiate downstream signaling cascades.[1][14]

Key Signaling Events:

-

Gαi/o Activation: Ligand binding induces a conformational change in EBI2, leading to the activation of associated Gαi/o proteins. This crucial step can be experimentally blocked by pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins, serving as a key validation tool.[1][15]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

MAPK and PI3K Activation: EBI2 activation also triggers other canonical Gαi-mediated pathways, including the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK and p38, and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[14][15] These pathways are central to regulating cell migration, survival, and proliferation.

-

Receptor Internalization: Upon binding 7α,25-OHC, the EBI2 receptor undergoes desensitization and internalization, a common mechanism for GPCRs to attenuate signaling and reset the cell's responsiveness to a ligand gradient.[6][7]

Figure 2: EBI2 (GPR183) intracellular signaling cascade.

Physiological Roles and Therapeutic Implications

The primary and most well-characterized function of the 7α,25-OHC/EBI2 axis is the precise positioning of immune cells within secondary lymphoid organs, which is fundamental for a successful adaptive immune response.[16]

-

B Lymphocytes: EBI2 expression is dynamically regulated during B cell maturation. It guides newly activated B cells to the outer follicular regions of the spleen and lymph nodes, a critical step for subsequent germinal center formation and the generation of high-affinity antibodies and memory B cells.[1][17] Mice deficient in either EBI2 or the ligand-synthesizing enzyme CH25H exhibit faulty B cell positioning and impaired antibody responses.[1][18]

-

T Cells and Dendritic Cells (DCs): The EBI2 axis also contributes to the migration of T cells and DCs, further coordinating the interplay between the innate and adaptive immune systems.[3][5] For instance, it helps position specific DC subsets to facilitate T cell priming.[5]

-

Emerging Roles: Beyond classical immunology, the 7α,25-OHC/EBI2 pathway is implicated in other physiological and pathophysiological processes, including:

-

Neuroinflammation: EBI2 is expressed on microglia and astrocytes, and the axis is involved in modulating neuroinflammatory responses and has been linked to conditions like multiple sclerosis.[9][19]

-

Neuropathic Pain: Activation of GPR183 in the spinal cord by 7α,25-OHC has been shown to contribute to central sensitization and pain hypersensitivity.[15]

-

Metabolic Disease: The 7α,25-OHC/EBI2 signaling pathway has been found to suppress hepatocellular steatosis (fatty liver).[14]

-

The involvement of this axis in numerous inflammatory and autoimmune diseases makes EBI2 a compelling target for drug development.[7][8]

| Parameter | Value | Assay Type | Significance |

| Binding Affinity (Kd) | ~450 pM | Radioligand Binding Assay | Indicates very high-affinity interaction between 7α,25-OHC and human EBI2.[8] |

| Functional Potency (EC50) | ~140 pM | GTPγS Binding Assay | Shows the picomolar concentration of 7α,25-OHC needed for half-maximal receptor activation.[8] |

| Functional Potency (IC50) | ~2 nM | cAMP Inhibition Assay | Reflects the nanomolar concentration needed to inhibit cAMP production, a key downstream effect.[7][8] |

Table 1: Quantitative pharmacological data for the 7α,25-OHC and EBI2 interaction.

Key Experimental Methodologies

Studying the 7α,25-OHC/EBI2 axis requires robust, validated assays to measure both direct binding and functional cellular responses.

Protocol: Radioligand Binding Assay

Scientific Rationale: This assay provides a direct measure of the interaction between 7α,25-OHC and the EBI2 receptor. It is essential for determining binding affinity (Kd) and for screening compounds that may compete with the natural ligand. The use of cell membranes from a stable cell line overexpressing the receptor ensures a high signal-to-noise ratio and reproducibility.

Step-by-Step Methodology:

-

Membrane Preparation: Culture CHO or HEK293 cells stably expressing human EBI2. Harvest cells, lyse them via hypotonic shock and dounce homogenization, and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Assay Setup: In a 96-well plate, combine cell membranes (typically 5-10 µg protein per well), a fixed concentration of radiolabeled [³H]-7α,25-OHC (e.g., 10 nM), and varying concentrations of unlabeled ("cold") 7α,25-OHC or test compounds.[1]

-

Non-Specific Binding: To determine non-specific binding, include control wells containing a large excess of unlabeled 7α,25-OHC (e.g., 10 µM).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to calculate the Ki or IC50 value.

Protocol: Cell Migration (Chemotaxis) Assay

Scientific Rationale: This functional assay directly tests the biological output of EBI2 activation—cellular migration. The Transwell (or Boyden chamber) system creates a stable chemical gradient, mimicking the in vivo environment. This is the gold-standard method for validating a compound as a chemoattractant and for quantifying the migratory response of EBI2-expressing cells.

Step-by-Step Methodology:

-

Cell Preparation: Use primary immune cells (e.g., purified B cells) or a cell line endogenously expressing EBI2 (e.g., RS11846).[1] Resuspend the cells in migration buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.

-

Chamber Setup: Place Transwell inserts (typically with a 5 µm pore size for lymphocytes) into the wells of a 24-well plate.

-

Gradient Creation: Add migration buffer containing various concentrations of 7α,25-OHC (or vehicle control) to the lower chamber. A typical concentration range would be 0.1 nM to 1 µM to observe the characteristic bell-shaped dose-response curve.[1]

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Carefully remove the insert. Collect the cells that have migrated into the lower chamber. Count the migrated cells using a hemocytometer, flow cytometer (by adding counting beads), or a cell viability assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot the number of migrated cells against the concentration of 7α,25-OHC. The resulting bell-shaped curve is characteristic of chemotaxis, where supra-optimal concentrations saturate the receptors and impair gradient sensing.[1]

Figure 3: Standard workflow for an EBI2-mediated cell migration assay.

Conclusion

The 7α,25-OHC/EBI2 signaling axis represents a fundamental mechanism for directing immune cell trafficking, providing a tangible link between cholesterol metabolism and adaptive immunity. The high potency and specificity of this ligand-receptor pair, combined with its critical role in B cell positioning, underscore its importance. For drug development professionals, the validation of EBI2 as a driver in various autoimmune and inflammatory conditions presents a tractable and exciting therapeutic target. A thorough understanding of its biochemistry, signaling, and the robust experimental systems used to probe its function is essential for advancing research and developing novel modulators of this key immunological pathway.

References

-

Huang, J., Lee, S. J., Kang, S., Choi, M. H., & Im, D. S. (2020). 7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 374(1), 142-150. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6. [Link]

-

Braden, A. B., Gnecco, N., Giarola, A. M., Meadows, M., Meyer, J., Giebultowicz, J., & Salvemini, D. (2021). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. The Journal of Pain, 22(12), 1640-1653. [Link]

-

Jo, S. H., & Im, D. S. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

ResearchGate. (n.d.). The synthetic pathways of cholesterol-autoxidation metabolites... [Link]

-

Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration through EBI2. Nature, 475(7357), 524-527. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. ResearchGate. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

-

Wiatr, M., Czaplińska, M., Chwojnicki, K., & Wnuk, M. (2025). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLOS ONE, 20(2), e0318822. [Link]

-

Wiatr, M., Czaplińska, M., Chwojnicki, K., & Wnuk, M. (2025). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLOS ONE. [Link]

-

Benned-Jensen, T., & Rosenkilde, M. M. (2014). Oxysterol-EBI2 signaling in immune regulation and viral infection. Critical Reviews in Immunology, 34(1), 59-75. [Link]

-

Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration via EBI2. ResearchGate. [Link]

-

ResearchGate. (n.d.). Oxysterols direct B-cell migration through EBI2. [Link]

-

Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524-527. [Link]

-

Chen, S., Wu, H., Chen, K., & Wu, B. (2022). Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response. Structure, 30(5), 784-793.e5. [Link]

-

Choi, W. S., Lee, G., Kim, J., Kim, H., & Chun, C. H. (2021). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. Antioxidants, 10(11), 1686. [Link]

-

ResearchGate. (n.d.). Figure 2: EBI2 promotes localization of activated B cells in the outer... [Link]

-

UniProt. (n.d.). 25-hydroxycholesterol 7-alpha-hydroxylase - Rattus norvegicus (Rat). [Link]

Sources

- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 4. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 12. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. 7 α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Mechanism of 7a,25-OHC synthesis by CH25H and CYP7B1 enzymes

Technical Guide: Mechanism of 7 ,25-dihydroxycholesterol Synthesis by CH25H and CYP7B1[1]

Executive Summary

The oxysterol 7

This guide details the sequential enzymatic axis responsible for 7

Molecular Mechanism of Synthesis

The synthesis of 7

Step 1: 25-Hydroxylation by CH25H

Enzyme: Cholesterol 25-hydroxylase (CH25H)

Classification: Di-iron fatty acid hydroxylase family (Non-heme).

Reaction: Cholesterol +

Unlike the majority of sterol hydroxylases, CH25H is not a cytochrome P450. It utilizes a di-iron cluster to activate molecular oxygen.

-

Inducibility: CH25H is an Interferon-Stimulated Gene (ISG).[2] Under basal conditions, expression is low. Upon stimulation by LPS (via TLR4) or Interferons (Type I/II), expression is upregulated >100-fold in macrophages and dendritic cells.

-

Kinetic Implication: This is the rate-limiting step during inflammation. The rapid induction of CH25H creates a "burst" of 25-HC, which serves as both an antiviral oxysterol and a precursor for 7

,25-OHC.

Step 2: 7 -Hydroxylation by CYP7B1

Enzyme: Cytochrome P450 7B1 (CYP7B1)

Classification: Heme-thiolate monooxygenase (P450 superfamily).

Reaction: 25-HC +

-

Cofactor Requirement: As a microsomal P450, CYP7B1 requires electron transfer from NADPH-cytochrome P450 reductase (POR) .

-

Specificity: CYP7B1 exhibits broad substrate specificity (metabolizing DHEA and 27-HC), but its conversion of 25-HC to 7

,25-OHC is the specific "activation" step for EBI2 signaling. -

Expression: Constitutively expressed in lymphoid stromal cells and the liver. Unlike CH25H, it is not strongly induced by acute inflammation, meaning the flux through this step is largely substrate-driven by the upstream CH25H activity.

The Degradation Control: HSD3B7

To maintain a chemotactic gradient, the ligand must be degraded. HSD3B7 (3

Visualization: The Biosynthetic Pathway

Figure 1: The enzymatic cascade generating the EBI2 ligand.[1][2] Note the sequential hydroxylation at C25 and C7, followed by inactivation.

Biological Context: The EBI2 Signaling Axis[7][8]

The primary function of the CH25H-CYP7B1 axis is to establish a concentration gradient of 7

-

The Gradient: Stromal cells express CYP7B1, creating zones high in ligand.

-

The Sensor: B cells and T cells expressing EBI2 (GPR183) migrate toward these zones.

-

Physiological Outcome: This positioning is vital for the T-cell dependent antibody response. It guides activated B cells to the interfollicular regions to interact with T helper cells.

Comparative Enzyme Characteristics

| Feature | CH25H | CYP7B1 |

| Enzyme Class | Fatty Acid Hydroxylase (Di-iron) | Cytochrome P450 (Heme) |

| Primary Substrate | Cholesterol | 25-Hydroxycholesterol, DHEA |

| Cofactors | ||

| Regulation | Highly Inducible (LPS, IFN) | Constitutive / Metabolic Regulation |

| Inhibitors | Desferrioxamine (Iron chelator) | Clotrimazole (General P450) |

| Cellular Locale | Endoplasmic Reticulum | Endoplasmic Reticulum |

Experimental Protocols (Self-Validating Systems)

Quantifying 7

Protocol: Targeted Oxysterol Metabolomics via LC-MS/MS

Objective: Quantify 7

1. Sample Preparation & Extraction

-

Reagents: Methanol (MeOH), Acetonitrile (ACN), Butylated hydroxytoluene (BHT - antioxidant).

-

Step: Add internal standard (

-25-HC or -

Extraction: Perform liquid-liquid extraction using Ethyl Acetate . Avoid saponification if possible, as it can degrade di-hydroxy species; however, mild alkaline hydrolysis may be needed for esterified sterols.

-

Critical Control: Add BHT (50

M) immediately to prevent ex vivo auto-oxidation of cholesterol, which can generate artifactual 25-HC and 7-OHC.

2. Derivatization (Sensitivity Enhancement)

-

Rationale: Neutral sterols ionize poorly in ESI. Derivatization adds a charge tag.

-

Reagent:Girard P (GP) hydrazine or PTAD . GP reagent reacts with the 3-oxo group (requires prior oxidation of 3

-OH to 3-oxo using cholesterol oxidase). -

Advantage:[1][3][6][7] Increases MS sensitivity by 10-100 fold.

3. Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7

m). -

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Isomer Resolution: You must resolve 7

,25-OHC from 7

Visualization: Analytical Workflow

Figure 2: Validated workflow for oxysterol quantification. The inclusion of BHT and isomer separation are critical quality control steps.

Therapeutic Implications

Targeting the CH25H-CYP7B1-EBI2 axis offers potential in two distinct therapeutic areas:

-

Autoimmunity (Multiple Sclerosis):

-

Antiviral Defense:

Signaling Pathway Diagram[8]

Figure 3: The GPR183 (EBI2) signaling cascade triggered by 7

References

-

Hannedouche, S., et al. (2011). "Oxysterols direct immune cell migration via EBI2."[1] Nature.

-

Yi, T., et al. (2012). "25-Hydroxycholesterol acts as an amplifier of inflammatory signaling." Proceedings of the National Academy of Sciences.

-

Cyster, J. G., et al. (2014). "Follicular exclusion of GPR183-deficient B cells." Immunology.

-

McDonald, J. G., & Russell, D. W. (2010). "25-Hydroxycholesterol: a new life in immunology." Journal of Leukocyte Biology.

-

Griffiths, W. J., et al. (2013). "Targeted metabolomics for oxysterols." Journal of Steroid Biochemistry and Molecular Biology.

Sources

- 1. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. diseases.jensenlab.org [diseases.jensenlab.org]

- 4. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 6. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

- 7. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 11. Cholesterol 25-hydroxylase - Wikipedia [en.wikipedia.org]

7alpha,25-dihydroxycholesterol involvement in T-cell dependent antibody response

Topic: 7alpha,25-dihydroxycholesterol involvement in T-cell dependent antibody response Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise spatiotemporal positioning of immune cells within secondary lymphoid organs (SLOs) is not random; it is a tightly regulated process governed by chemotactic gradients.[1] While chemokines like CXCL13 and CCL19/21 are well-characterized, the lipid chemoattractant 7α,25-dihydroxycholesterol (7α,25-HC) has emerged as a critical determinant in the T-cell dependent antibody response.

This guide dissects the role of 7α,25-HC as the endogenous ligand for the G-protein coupled receptor EBI2 (GPR183) .[1][2][3][4] We will explore how this oxysterol acts as an "immunological GPS," guiding activated B cells to the T-B border to receive T-cell help, and detail the experimental workflows required to study this pathway, from LC-MS/MS quantification to functional chemotaxis assays.

The Biosynthetic Pathway: A Self-Regulating System

Understanding the biology of 7α,25-HC requires mapping its synthesis and degradation. Unlike protein chemokines stored in vesicles, 7α,25-HC is synthesized de novo in response to immune stimuli.

Enzymatic Cascade

The synthesis involves two hydroxylation steps on the cholesterol backbone, followed by degradation to prevent aberrant migration.

-

Initiation: Cholesterol 25-hydroxylase (CH25H) converts cholesterol to 25-hydroxycholesterol (25-HC).[5] CH25H is an interferon-stimulated gene (ISG), linking viral infection directly to this pathway.

-

Activation: CYP7B1 (25-hydroxycholesterol 7-alpha-hydroxylase) hydroxylates 25-HC at the 7-alpha position to form the active ligand, 7α,25-HC .[5]

-

Termination: HSD3B7 (3β-hydroxysteroid dehydrogenase type 7) metabolizes 7α,25-HC into inactive 3-oxo metabolites, maintaining the chemotactic gradient.[5]

Visualization of the Pathway

The following diagram illustrates the enzymatic flow and the downstream signaling via EBI2.

Caption: The enzymatic synthesis of 7α,25-HC and its signaling cascade through the EBI2 receptor.

Mechanism: The "Meeting Point" at the T-B Border

The T-cell dependent antibody response relies on the physical interaction between antigen-activated B cells and T follicular helper (Tfh) cells. This interaction does not happen by chance; it is orchestrated by EBI2 expression levels relative to the 7α,25-HC gradient.

The Spatiotemporal Dance

-

Naive State: B cells express moderate EBI2, positioning them in the outer follicle where stromal cells express CH25H and CYP7B1.

-

Early Activation (0-6 hours): Upon BCR cross-linking, EBI2 is rapidly upregulated. B cells move to the interfollicular regions and outer follicle .

-

The Critical Switch (6-24 hours): To receive T-cell help, B cells must move to the T-B border . This requires EBI2 downregulation (allowing CCR7-mediated signals to dominate) or a balance between CCR7 (T-zone) and EBI2 (Outer Follicle) signals.

-

Differentiation:

-

Germinal Center (GC) Entry: Requires EBI2 silencing. High EBI2 excludes cells from the GC.

-

Extrafollicular Plasma Cells: EBI2 is re-expressed, guiding these cells to the splenic bridges or medullary cords where 7α,25-HC levels are high.

-

Key Insight: In EBI2-deficient models, B cells fail to migrate to the outer follicle early in the response and show defective positioning at the T-B border, resulting in a delayed and reduced high-affinity antibody response.

Caption: Spatiotemporal migration of B cells governed by dynamic EBI2 expression during immune response.

Experimental Protocols

To study this pathway, researchers must validate receptor function (chemotaxis) and quantify the ligand (Mass Spectrometry).

Protocol 1: Transwell Chemotaxis Assay

Purpose: To validate EBI2 functionality in primary B cells or transfected cell lines.

Materials:

-

Transwell plates (5.0 µm pore size for lymphocytes).

-

Recombinant 7α,25-HC (dissolved in ethanol/DMSO).

-

Chemotaxis Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA (Critical: Regular BSA binds oxysterols and masks the gradient).

Workflow:

-

Preparation: Resuspend murine splenic B cells at

cells/mL in Chemotaxis Buffer. -

Equilibration: Incubate cells at 37°C for 15 mins to reset basal signaling.

-

Gradient Setup: Add 600 µL of buffer containing 7α,25-HC (Range: 0.1 nM to 100 nM) to the lower chamber.

-

Control: Buffer + Vehicle only.

-

Positive Control: CXCL12 (100 ng/mL).

-

-

Migration: Add 100 µL cell suspension to the upper insert. Incubate for 3 hours at 37°C, 5% CO2.

-

Quantification: Remove inserts. Collect cells from the lower chamber. Count using flow cytometry (fixed time acquisition) or beads for absolute counts.

-

Analysis: Calculate Chemotactic Index (Cells in Sample / Cells in Vehicle Control).

Validation Check: A typical bell-shaped curve should be observed, with peak migration around 1-10 nM . High concentrations often cause receptor desensitization.

Protocol 2: LC-MS/MS Quantification of 7α,25-HC

Purpose: To quantify endogenous levels in tissue (spleen/lymph node) or plasma. Note: 7α,25-HC is a neutral sterol and ionizes poorly. Derivatization is required.

Methodology: Nicotinic Acid Derivatization.

Step-by-Step:

-

Extraction:

-

Homogenize tissue in saline.

-

Add internal standard (

-25-HC). -

Extract lipids using

(2:1) or Methyl-tert-butyl ether (MTBE). -

Dry under nitrogen stream.

-

-

Derivatization:

-

Reconstitute in 100 µL picolinic acid/nicotinic acid reagent + triphenylphosphine + di-2-pyridyl disulfide.

-

Incubate at room temperature for 30 mins. (This adds a pyridine ring, boosting ionization in ESI+ mode).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus), 1.8 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[6]

-

Ionization: ESI Positive.

-

Data Table: MRM Transitions (Nicotinate Derivatives)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |

| 7α,25-HC | ~526.4 | 81.1 | 30 | Quantifier |

| 7α,25-HC | ~526.4 | 383.3 | 25 | Qualifier |

| 25-HC | ~510.4 | 81.1 | 30 | Precursor check |

| Internal Std | ~516.4 | 81.1 | 30 | Deuterated |

Note: Exact precursor mass depends on the specific derivatization agent used (e.g., Picolinic vs Nicotinic acid).

Therapeutic Implications

Targeting the EBI2 pathway offers potential in autoimmune diseases where B-cell positioning is pathogenic (e.g., ectopic germinal centers in Multiple Sclerosis or Rheumatoid Arthritis).

-

Antagonists (e.g., GSK682753A): Block EBI2 to prevent B-cell accumulation in inflamed tissues.

-

Inverse Agonists: Stabilize the receptor in an inactive conformation, useful given EBI2's high constitutive activity.

References

-

Hannedouche, S., et al. (2011).[7][8][9] "Oxysterols direct immune cell migration via EBI2."[1][2][3][4][10][11] Nature. Link

-

Yi, T., et al. (2012).[7][9] "Oxysterol gradient generation by lymphoid stromal cells guides activated B cell movement during humoral responses." Immunity. Link

-

Kelly, M.M., et al. (2011). "G protein-coupled receptor EBI2 directs follicular B-cell positioning and T-cell-dependent antibody responses."[3][11] Immunology. Link

-

Griffiths, W.J., et al. (2013). "Analytical strategies for the characterization of oxysterols in biological samples." Journal of Steroid Biochemistry and Molecular Biology. Link

-

Benned-Jensen, T., et al. (2011).[8][9] "Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist." Journal of Biological Chemistry. Link

-

Gommerman, J.L., et al. (2014). "EBI2 regulates the positioning of B cells in the spleen and is required for the T cell-dependent antibody response."[3] Nature Immunology. Link

Disclaimer: This guide is for research purposes only. Protocols should be optimized for specific laboratory conditions.

Sources

- 1. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 10. GPR183 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Physiological concentration of 7alpha,25-dihydroxycholesterol in lymphoid tissue

An In-Depth Technical Guide to the Physiological Concentration of 7α,25-Dihydroxycholesterol in Lymphoid Tissue

Executive Summary

7α,25-dihydroxycholesterol (7α,25-OHC) is a critical oxysterol, an oxidized derivative of cholesterol, that has emerged as a key signaling molecule in the immune system. It is the endogenous high-affinity ligand for the G-protein coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2). The precise regulation of 7α,25-OHC concentration within the microenvironments of secondary lymphoid organs—such as the spleen, lymph nodes, and gut-associated lymphoid tissues—establishes chemotactic gradients that are fundamental for orchestrating immune cell trafficking. These gradients guide the migration and positioning of B cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs), thereby ensuring effective immune surveillance, response, and the very development of lymphoid structures. This guide provides a technical overview of the synthesis and function of 7α,25-OHC, details the gold-standard methodology for its quantification in lymphoid tissues, summarizes the current understanding of its physiological concentrations, and explores the biological implications of the 7α,25-OHC/GPR183 signaling axis for researchers and drug development professionals.

Introduction: The 7α,25-OHC/GPR183 Signaling Axis

The compartmentalization of lymphoid tissues is essential for orchestrating adaptive immune responses. This organization is largely controlled by chemokines, but the discovery of the 7α,25-OHC/GPR183 axis has revealed an additional, critical layer of regulation mediated by oxysterols[1][2][3].

Biosynthesis and Regulation of 7α,25-OHC Gradients

7α,25-OHC is not a uniformly distributed molecule; its potent biological activity relies on the formation of precise concentration gradients. This is achieved through a spatially segregated, multi-step enzymatic pathway[4].

-

Step 1: 25-Hydroxylation: Cholesterol is first hydroxylated by cholesterol 25-hydroxylase (CH25H) , an enzyme primarily located in the endoplasmic reticulum, to produce 25-hydroxycholesterol (25-OHC)[5].

-

Step 2: 7α-Hydroxylation: Subsequently, 25-OHC is converted to 7α,25-OHC by 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) [4][6].

-

Metabolism: The gradient is sharpened by the metabolic degradation of 7α,25-OHC to a less active 3-oxo derivative by the enzyme hydroxy-Δ-5-steroid dehydrogenase (HSD3B7) [4][7].

In lymphoid tissues, stromal cells in specific locations, such as the interfollicular regions of lymph nodes and bridging channels of the spleen, express CH25H and CYP7B1, acting as the primary source of 7α,25-OHC. This localized production is fundamental to creating the chemotactic fields that guide immune cells[2][8].

GPR183: The Receptor for 7α,25-OHC

GPR183 (EBI2) is a Gαi-coupled receptor expressed on various immune cells, including B cells, T cells, DCs, and ILCs[7][8]. Upon binding 7α,25-OHC, GPR183 initiates downstream signaling cascades that ultimately regulate the actin cytoskeleton, leading to directed cell migration[1][3][9]. The expression of GPR183 is dynamically regulated; for instance, it is highly expressed on follicular B cells but downregulated in germinal center B cells, allowing for their precise positioning during an antibody response[8].

Quantification of 7α,25-OHC in Lymphoid Tissue: A Methodological Deep Dive

The accurate measurement of 7α,25-OHC in biological matrices is challenging due to its low physiological concentrations and the presence of structurally similar sterol isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique, offering the required sensitivity and specificity.

Causality Behind Experimental Choices

The entire protocol is designed to ensure maximum recovery, minimize artificial oxidation, and provide unambiguous quantification.

-

Why LC-MS/MS? Mass spectrometry provides unparalleled specificity through the selection of unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows 7α,25-OHC to be distinguished from other dihydroxycholesterols. The chromatographic separation step (LC) is crucial for resolving isomers that may share identical MRM transitions, thus preventing overestimation.

-

Why a Deuterated Internal Standard? A stable isotope-labeled internal standard (e.g., d7-7α,25-OHC) is essential for trustworthy quantification. It is added at the very beginning of sample preparation and behaves identically to the endogenous analyte through extraction, cleanup, and ionization, correcting for any sample loss or matrix effects. This is a cornerstone of a self-validating system.

-

Why Lipid Extraction? Lymphoid tissue is a complex matrix. A robust lipid extraction, such as a modified Bligh-Dyer method, efficiently partitions the lipophilic 7α,25-OHC away from proteins, salts, and other interfering substances, which could otherwise suppress the MS signal[10]. Solid-phase extraction (SPE) serves as a secondary cleanup step, further refining the sample by isolating the sterol fraction[10].

Detailed Experimental Protocol for 7α,25-OHC Quantification

This protocol represents a validated workflow for the analysis of 7α,25-OHC in lymphoid tissue samples.

-

Tissue Preparation & Homogenization:

-

a. Weigh the frozen lymphoid tissue sample (e.g., spleen, lymph node) in a pre-chilled tube.

-

b. Add ice-cold Phosphate Buffered Saline (PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample handling.

-

c. Add the deuterated internal standard (e.g., d7-7α,25-OHC) at a known concentration.

-

d. Homogenize the tissue thoroughly using a mechanical homogenizer (e.g., bead beater) on ice.

-

-

Lipid Extraction (Modified Bligh-Dyer):

-

a. To the homogenate, add Chloroform:Methanol (1:2, v/v) and vortex vigorously. This creates a single-phase system ensuring complete interaction with the tissue matrix.

-

b. Add chloroform and water (or PBS) to induce phase separation (final ratio of Chloroform:Methanol:Aqueous ~2:2:1.8).

-

c. Centrifuge to pellet the tissue debris and separate the layers.

-

d. Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette[10].

-

e. Dry the organic extract under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

a. Condition a silica SPE column with hexane.

-

b. Re-dissolve the dried lipid extract in a minimal volume of a non-polar solvent like toluene or hexane and apply it to the column[10].

-

c. Wash the column with hexane to elute non-polar lipids like cholesterol esters.

-

d. Elute the oxysterol fraction with a more polar solvent mixture, such as 30% isopropanol in hexane[10].

-

e. Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

a. Reconstitute the final dried sample in the initial LC mobile phase (e.g., Methanol/Water).

-

b. Inject the sample onto a reverse-phase C18 column.

-

c. Perform chromatographic separation using a gradient of mobile phases, for example, from 50% Methanol in water to 100% Methanol, both containing a modifier like formic acid or ammonium acetate to improve ionization.

-

d. Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and MRM.

-

e. Monitor specific MRM transitions for both endogenous 7α,25-OHC and the deuterated internal standard.

-

-

Quantification:

-

a. Generate a calibration curve using known concentrations of a 7α,25-OHC analytical standard spiked with the internal standard.

-

b. Calculate the peak area ratio of the endogenous analyte to the internal standard in the tissue samples.

-

c. Determine the concentration in the samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for quantifying 7α,25-OHC in lymphoid tissue.

Known Physiological Concentrations of 7α,25-OHC

Direct and precise quantification of 7α,25-OHC within specific lymphoid microdomains remains a significant analytical challenge. Most available data comes from plasma or whole organ homogenates, which may not reflect the higher local concentrations that form chemotactic gradients.

| Tissue/Fluid | Species | Concentration | Method | Reference |

| Plasma | Human | 0.4 ng/mL (~0.96 nM) | LC-MS/MS | [11] |

| Plasma | Human | 0.21 ± 0.05 nM | HPLC-ESI-MS/MS | [12] |

| Plasma | Mouse | 0.5 ng/mL (~1.2 nM) | LC-MS/MS | [11] |

| Liver | Mouse | 4.7 ng/g | LC-MS/MS | [11] |

| Spleen | Mouse | Identity confirmed, not quantified | GC-MS and NMR | [1] |

Note: Concentrations in ng/mL were converted to nM using the molar mass of 7α,25-OHC (418.68 g/mol ) for comparison. The discrepancy in human plasma values highlights inter-study variability.

While absolute concentrations in lymphoid tissues are not firmly established, the biological activity is dictated by the gradient of 7α,25-OHC rather than its bulk level. The enzymatic machinery (CH25H, CYP7B1) creates local "hotspots" of production, guiding GPR183-expressing cells toward these zones[2][8].

Biological Significance and Signaling

The 7α,25-OHC/GPR183 axis is a master regulator of immune cell positioning, impacting both homeostasis and inflammation.

-

B Cell Positioning: GPR183 is crucial for guiding newly activated B cells to the outer follicular edge, a critical step for initiating T cell-dependent antibody responses[4].

-

T Cell and DC Migration: This axis also contributes to the migration of T cells and DCs within lymphoid structures, facilitating the cellular interactions necessary for adaptive immunity[1][3][9].

-

ILC3 Function and Lymphoid Tissue Genesis: In the gut, GPR183 is highly expressed on lymphoid-tissue-inducer (LTi) cells, a subset of ILC3s. The migration of these cells toward 7α,25-OHC produced by stromal cells is essential for the formation of colonic cryptopatches and isolated lymphoid follicles (ILFs)[13][14]. GPR183 deficiency in ILC3s leads to a defect in the formation of these critical gut-associated lymphoid tissues[13][15].

The GPR183 Signaling Pathway

Binding of 7α,25-OHC to GPR183 triggers a canonical Gαi-protein signaling cascade.

Caption: The 7α,25-OHC/GPR183 signaling pathway.

This signaling culminates in the activation of pathways involving PI3K/Akt and MAPKs, which integrate to control the cytoskeletal rearrangements required for cell motility[16][17].

Implications for Drug Development

The pivotal role of the 7α,25-OHC/GPR183 axis in directing immune cell migration makes it a compelling target for therapeutic intervention. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases[1][2].

-

Autoimmune Diseases: By blocking the recruitment of pathogenic lymphocytes to sites of inflammation, GPR183 antagonists could offer a novel treatment modality for conditions like multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis.

-

Cancer: Modulating GPR183 signaling could potentially be used to enhance the trafficking of anti-tumor lymphocytes into the tumor microenvironment or, conversely, block the migration of malignant immune cells.

Conclusion

The physiological concentration of 7α,25-OHC in lymphoid tissue is a tightly regulated parameter that forms essential chemotactic gradients for immune cells. While the precise quantification within these tissues remains an area of active investigation, its biological importance is undisputed. The 7α,25-OHC/GPR183 signaling axis is fundamental to the architecture and function of the adaptive immune system. A thorough understanding of this pathway, supported by robust analytical methodologies like LC-MS/MS, provides a powerful platform for basic research and the development of next-generation immunomodulatory therapies.

References

-

Hwang, J., Lee, S., Kim, S., Choi, M. H., & Im, D. (2020). 7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Zhong, G., He, C., Wang, S., & Li, M. (2023). Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity. Frontiers in Immunology. [Link]

-

Kim, D. K., Seo, J., & Lee, S. H. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. International Journal of Molecular Sciences. [Link]

-

Ross, A. T., Reker, A. N., & Johnson, E. K. (2022). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. eNeuro. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. [Link]

-

Seo, J., Kim, D. K., & Lee, S. H. (2021). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. Cells. [Link]

-

Chu, C., Moriyama, S., & Eberl, G. (2019). Anti-microbial Functions of Group 3 Innate Lymphoid Cells in Gut-Associated Lymphoid Tissues Are Regulated by G-Protein-Coupled Receptor 183. Cell Reports. [Link]

-

Moog, C., Herbelin, A., & Moog, S. (1995). Studies on the immunological properties of oxysterols: in vivo actions of 7,25-dihydroxycholesterol upon murine peritoneal cells. Immunology Letters. [Link]

-

ResearchGate. (n.d.). Synthesis and chemical information of 7α,25-dihydroxycholesterol (7α,25-DHC). [Link]

-

ResearchGate. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. [Link]

-

Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. [Link]

-

Veen, C., & Glass, C. K. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. MDPI. [Link]

-

Honda, A., Miyazaki, T., & Ikegami, T. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Journal of Chromatography B. [Link]

-

Theofilopoulos, S., Arenas, E., & Griffiths, W. J. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Scientific Reports. [Link]

-

Theofilopoulos, S., Arenas, E., & Griffiths, W. J. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Aston Research Explorer. [Link]

-

Emgård, J., Kammoun, H., & Garcia-Cassani, B. (2018). Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation. Immunity. [Link]

-

ResearchGate. (2018). ILC3-Expressed GPR183 Is Required for the Formation of Colonic Lymphoid Tissues. [Link]

-

Lütjohann, D., & Rozman, D. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI. [Link]

-

Foo, C. X., Bartlett, S., & Ronacher, K. (2023). GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection. European Respiratory Society. [Link]

-

LIPID MAPS. (2007). Sterols Mass Spectra Protocol. [Link]

-

Emgård, J., Kammoun, H., & Garcia-Cassani, B. (2018). Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation. Immunity. [Link]

Sources

- 1. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Anti-microbial Functions of Group 3 Innate Lymphoid Cells in Gut-Associated Lymphoid Tissues Are Regulated by G-Protein-Coupled Receptor 183 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

- 13. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 7 α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role of 7α,25-Dihydroxycholesterol (7α,25-OHC) in Osteoarthritis and Chondrocyte Apoptosis

Executive Summary

7α,25-dihydroxycholesterol (7α,25-OHC) is a potent oxysterol and the endogenous ligand for the G protein-coupled receptor EBI2 (GPR183) .[1][2] While classically studied in immune cell migration, recent data identifies 7α,25-OHC as a critical metabolic stressor in osteoarthritis (OA). It drives a pathogenic triad termed "oxiapoptophagy" —a simultaneous induction of oxidative stress, apoptosis, and autophagy—resulting in chondrocyte death and cartilage matrix degradation. This guide details the molecular mechanisms, signaling cascades, and validated experimental protocols for investigating this axis in drug discovery.

Molecular Mechanism: The CH25H-CYP7B1-EBI2 Axis[1]

The accumulation of 7α,25-OHC in OA cartilage is not passive; it is the result of a specific enzymatic dysregulation triggered by inflammatory cytokines (IL-1β, TNFα).

Biosynthetic Pathway[3]

-

Initiation: Cholesterol is hydroxylated at the 25-position by Cholesterol 25-hydroxylase (CH25H) to form 25-hydroxycholesterol (25-HC).[1][3][4]

-

Activation: 25-HC is subsequently hydroxylated at the 7α-position by CYP7B1 (25-hydroxycholesterol 7α-hydroxylase) to generate 7α,25-OHC .[1]

-

Signaling: 7α,25-OHC is secreted or acts in an autocrine manner, binding to EBI2 (GPR183) on the chondrocyte surface.

The "Oxiapoptophagy" Response

Binding of 7α,25-OHC to GPR183 triggers a lethal signaling cascade in chondrocytes:

-

Oxidative Stress: Rapid accumulation of Reactive Oxygen Species (ROS), lipid peroxidation, and protein carbonylation.

-

Apoptosis: Activation of both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, characterized by Caspase-3 and Caspase-9 cleavage.

-

Autophagy: Upregulation of Beclin-1 and LC3-II, mediated by the inhibition of the Akt/mTOR survival pathway and activation of p53 .

Pathway Visualization

The following diagram illustrates the biosynthetic route and the downstream signaling cascade activated by 7α,25-OHC in chondrocytes.

Caption: The CH25H-CYP7B1-EBI2 signaling axis driving oxiapoptophagy in OA chondrocytes.

Experimental Methodologies

To rigorously study this pathway, researchers must employ a "self-validating" protocol that confirms the specificity of the 7α,25-OHC effect using the GPR183 antagonist NIBR189 .

Protocol: Inducing and Measuring Oxiapoptophagy

Objective: To replicate the OA microenvironment in vitro and quantify chondrocyte death mechanisms.[5]

Reagents:

-

Ligand: 7α,25-dihydroxycholesterol (Solubilized in Ethanol or DMSO).

-

Cells: Primary Rat or Human Articular Chondrocytes (P0-P2 recommended to maintain phenotype).

Step-by-Step Workflow:

-

Cell Culture & Synchronization:

-

Seed chondrocytes at

cells/well in 6-well plates. -

Culture in DMEM/F12 + 10% FBS until 80% confluence.

-

Serum Starvation: Switch to serum-free medium for 12 hours prior to treatment to synchronize cell cycles and minimize background signaling.

-

-

Treatment Groups (Self-Validating Design):

-

Group A (Control): Vehicle only (DMSO < 0.1%).

-

Group B (Ligand): 7α,25-OHC (25 µg/mL and 50 µg/mL).[6] Note: High concentrations are often required in vitro to mimic local accumulation in the dense cartilage matrix.

-

Group C (Rescue Control): Pre-treat with NIBR189 (2.5 µM) for 1 hour, followed by 7α,25-OHC (50 µg/mL). Causality Check: If effects in Group B are not reversed in Group C, the mechanism is off-target.

-

-

Incubation:

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

Readouts & Assays:

-

Apoptosis: Annexin V-FITC/PI staining (Flow Cytometry) or TUNEL assay.

-

Autophagy: Western blot for LC3-II/LC3-I ratio and Beclin-1.

-

ROS: Stain with DCFDA (20 µM) for 30 min; measure fluorescence (Ex/Em: 485/535 nm).

-

MMP Expression: qPCR for Mmp3 and Mmp13.

-

Experimental Workflow Visualization

Caption: Validated workflow for assessing 7α,25-OHC toxicity and GPR183 dependency.

Data Presentation & Reference Values

The following table summarizes expected quantitative changes in chondrocytes treated with 7α,25-OHC (50 µg/mL) vs. Control, based on consolidated literature findings.

| Parameter | Assay Method | Control Value (Approx.) | 7α,25-OHC Treated | Effect Description |

| Cell Viability | MTT / CCK-8 | 100% | ~40 - 60% | Significant cytotoxicity observed at 48h. |